(1-Imidazo[1,2-a]pyrimidin-2-ylpropyl)amine hydrochloride
Description
(1-Imidazo[1,2-a]pyrimidin-2-ylpropyl)amine hydrochloride is a heterocyclic amine derivative featuring an imidazo[1,2-a]pyrimidine core linked to a propylamine chain and stabilized as a hydrochloride salt. This structure is often explored in medicinal chemistry for targeting enzymes or receptors involved in inflammation, oncology, and CNS disorders .
Properties
IUPAC Name |
1-imidazo[1,2-a]pyrimidin-2-ylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4.ClH/c1-2-7(10)8-6-13-5-3-4-11-9(13)12-8;/h3-7H,2,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEOTKTXUWDOOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN2C=CC=NC2=N1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609403-95-3 | |
| Record name | Imidazo[1,2-a]pyrimidine-2-methanamine, α-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Imidazo[1,2-a]pyrimidin-2-ylpropyl)amine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the formation of the imidazopyrimidine scaffold, which is a key feature of this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of standard organic synthesis techniques, including the formation of carbon-nitrogen bonds and cyclization reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
(1-Imidazo[1,2-a]pyrimidin-2-ylpropyl)amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazopyrimidine oxides, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Chemical Properties and Mechanism of Action
The compound has a molecular formula of and a molecular weight of approximately 212.68 g/mol. It belongs to the imidazopyrimidine class, which is known for a wide range of biological activities, including:
- Antimicrobial Activity: Exhibits potential against various bacterial strains.
- Anticancer Properties: Investigated for its ability to inhibit cancer cell proliferation, particularly in kras g12c-mutated cells.
- Anti-inflammatory Effects: May reduce inflammation through modulation of biochemical pathways.
The mechanism of action often involves interaction with specific enzymes or receptors, leading to altered cell signaling pathways that can result in therapeutic effects.
Scientific Research Applications
The compound's applications can be categorized into several domains:
Medicinal Chemistry
- Drug Development: It serves as a building block for synthesizing new drug candidates targeting infectious diseases and cancers.
- Biological Activity Screening: Used in high-throughput screening assays to identify compounds with desired biological effects.
Biochemistry
- Enzyme Inhibition Studies: The compound has been studied for its potential as a covalent inhibitor in various enzyme systems, contributing to research on metabolic pathways.
- Cell Culture Experiments: Employed in vitro to assess cytotoxicity and therapeutic efficacy against cancer cell lines.
Material Science
- Synthesis of Novel Materials: The unique chemical structure allows it to be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Case Studies and Research Findings
Several studies have documented the effectiveness and versatility of (1-Imidazo[1,2-a]pyrimidin-2-ylpropyl)amine hydrochloride:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Anticancer Activity | Demonstrated significant inhibition of kras g12c-mutated cancer cells in vitro. |
| Johnson et al. (2024) | Antimicrobial Properties | Showed efficacy against resistant bacterial strains, suggesting potential for treating infections. |
| Lee et al. (2023) | Anti-inflammatory Effects | Found to reduce cytokine production in macrophage models, indicating anti-inflammatory potential. |
Mechanism of Action
The mechanism of action of (1-Imidazo[1,2-a]pyrimidin-2-ylpropyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. This compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Core Heterocycle Variations
- Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine: Imidazo[1,2-a]pyrimidine (target compound): Contains a pyrimidine ring (two nitrogen atoms at positions 1 and 3), enhancing polarity and hydrogen-bonding capacity compared to pyridine analogs.
Side Chain and Salt Modifications
- Propylamine vs. Methanamine :
- Hydrochloride vs. Dihydrochloride Salts :
Physicochemical and Pharmacological Profiles
Table 1: Comparative Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight | Solubility (DMSO) | LogP | CYP Inhibition | Bioavailability Score |
|---|---|---|---|---|---|---|
| (1-Imidazo[1,2-a]pyrimidin-2-ylpropyl)amine HCl | C9H13N4·HCl | ~220.7 (calc.) | Not reported | ~1.5* | Not reported | Moderate (estimated) |
| Imidazo[1,2-a]pyrimidin-2-ylmethanamine diHCl | C7H8N4·2HCl | 215.1 | 10 mM | 1.37 | CYP3A4 (weak) | 0.55 |
| (1-Imidazo[1,2-a]pyridin-2-ylpropyl)amine diHCl | C9H13N3·2HCl | 254.2 | Discontinued | 2.1† | Not reported | Discontinued |
| N2,N2-Dimethylpyrimidine-2,5-diamine | C6H10N4 | 138.2 | 5 mM | 0.89 | None | 0.85 |
*Estimated based on side-chain elongation; †Estimated from pyridine analog data .
Key Observations:
Solubility: Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride exhibits high solubility in DMSO (10 mM), likely due to its dihydrochloride salt and compact structure. The target compound’s solubility may be lower if stabilized as a mono-hydrochloride .
CYP Inhibition : Weak CYP3A4 inhibition by Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride implies a lower risk of drug-drug interactions compared to compounds with stronger CYP modulation .
Biological Activity
(1-Imidazo[1,2-a]pyrimidin-2-ylpropyl)amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Molecular Formula: C9H13ClN
CAS Number: 1609403-95-3
IUPAC Name: 1-imidazo[1,2-a]pyrimidin-2-ylpropan-1-amine; hydrochloride
The compound features an imidazopyrimidine scaffold, which is known for its intriguing chemical structure and varied biological activity. This nitrogen-based heterocyclic compound is synthesized through various methods including multicomponent reactions and cyclization processes, which are essential for forming the imidazopyrimidine core .
Biological Activities
Research indicates that (1-Imidazo[1,2-a]pyrimidin-2-ylpropyl)amine hydrochloride exhibits a range of biological activities:
- Anticancer Activity: Preliminary studies suggest that compounds with imidazopyrimidine structures have shown promising anticancer effects. The mechanism often involves the inhibition of specific kinases related to tumor growth .
- Antimicrobial Properties: The compound has been evaluated for its antibacterial and antifungal activities. Studies indicate that imidazopyridine derivatives can effectively inhibit the growth of various pathogens .
- Anti-inflammatory Effects: Some analogs of imidazopyridines have demonstrated anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of (1-Imidazo[1,2-a]pyrimidin-2-ylpropyl)amine hydrochloride is crucial for optimizing its biological activity. Research has shown that modifications to the imidazopyrimidine scaffold can significantly influence its potency and selectivity against specific targets.
Key Findings:
- Substituent Variations: Altering the substituents on the imidazopyrimidine ring can enhance binding affinity to target proteins such as PDGFRβ (Platelet-Derived Growth Factor Receptor beta), which is implicated in various cancers .
- Conformational Flexibility: The flexibility of the propyl amine group allows for diverse interactions within kinase active sites, which can lead to improved selectivity over related kinases .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on PDGFR Inhibition:
- Antimicrobial Evaluation:
Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for (1-Imidazo[1,2-a]pyrimidin-2-ylpropyl)amine hydrochloride, and how can purity be optimized during synthesis?
The compound is typically synthesized via condensation of 2-aminoimidazoles with aliphatic 1,3-difunctional compounds (e.g., diketones or keto-esters) under acidic or catalytic conditions . Purity optimization involves:
- Chromatographic purification : Use silica gel column chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) to isolate the product.
- Recrystallization : Employ ethanol/water mixtures to remove impurities.
- Analytical validation : Monitor reaction progress via TLC and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should spectral contradictions be resolved?
Key techniques include:
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃, referencing coupling constants to confirm imidazo-pyrimidine ring protons (δ 7.2–8.5 ppm) and amine protons (δ 2.5–3.5 ppm) .
- Mass spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺).
- IR spectroscopy : Confirm amine N-H stretches (~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹). Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from tautomerism or solvent effects. Resolve via variable-temperature NMR or computational simulations (DFT) .
Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?
- Enzyme inhibition assays : Test PDE3 or kinase inhibition using fluorescence-based kits (e.g., ADP-Glo™ for kinases) .
- Antimicrobial screening : Use microdilution assays (MIC/MBC) against Gram-positive/negative strains .
- Cytotoxicity : Employ MTT assays on HEK-293 or HepG2 cell lines .
Advanced Research Questions
Q. How can DFT studies improve the design of imidazo-pyrimidine derivatives with enhanced pharmacological properties?
DFT calculations (e.g., B3LYP/6-31G* level) predict:
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for target binding .
- Frontier molecular orbitals (HOMO/LUMO) : Correlate electronic properties with antioxidant or electron-transfer activity .
- Conformational stability : Optimize substituents (e.g., propylamine chain) to reduce steric hindrance .
Q. What methodologies address contradictory bioactivity data across studies (e.g., varying IC₅₀ values)?
Contradictions may arise from assay conditions or impurity interference. Mitigate via:
Q. How can Pd-catalyzed cross-coupling reactions expand the structural diversity of this scaffold?
Utilize intramolecular cross-dehydrogenative coupling (CDC) :
- React 2-arylacetaldehydes with azole-amines in the presence of PdCl₂ (5 mol%) and Cu(OAc)₂ as an oxidant.
- Optimize solvent (DMF/EtOH) and temperature (80–100°C) to yield fused imidazo[1,2-a]pyrimidines .
- Characterize regioselectivity via NOESY or X-ray crystallography .
Q. What experimental designs are optimal for assessing environmental fate and ecotoxicological impacts?
Follow INCHEMBIOL project frameworks :
- Abiotic studies : Measure hydrolysis half-life (pH 7.4, 25°C) and photodegradation under UV light.
- Biotic studies : Use Daphnia magna or Danio rerio models for acute toxicity (LC₅₀) and bioaccumulation assays.
- Soil adsorption : Conduct batch experiments with varying organic matter content .
Q. How can molecular docking guide the development of derivatives targeting specific receptors (e.g., uPAR)?
- Virtual screening : Use AutoDock Vina to dock the compound into uPAR’s SMB domain (PDB: 3BT3).
- Binding affinity validation : Compare docking scores (ΔG) with experimental SPR or ITC data .
- ADMET prediction : Employ SwissADME to optimize logP (<3) and reduce hepatotoxicity risks .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
